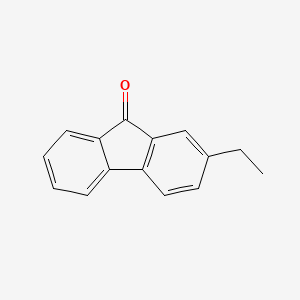
1-Butoxybut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxybut-1-yne is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes a butoxy group attached to a butyne backbone. The presence of both an ether and an alkyne functional group makes it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-yne can be synthesized through various methods. One common approach involves the reaction of 1-butyne with butanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the butanol acts as a nucleophile, attacking the alkyne carbon and displacing a leaving group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of butyne and butanol under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: The butoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon or Lindlar’s catalyst.
Substitution: Sodium hydride or other strong bases in solvents like tetrahydrofuran.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
1-Butoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioorthogonal reactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of inhibitors or activators of specific enzymes.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butoxybut-1-yne depends on the specific reaction or application. In general, the alkyne group can participate in various chemical transformations, such as cycloadditions or nucleophilic additions, due to its high reactivity. The butoxy group can act as a leaving group or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzymes: In biological systems, this compound may interact with enzymes that catalyze alkyne or ether transformations.
Receptors: The compound may bind to specific receptors or proteins, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
1-Butyne: A simpler alkyne with the formula C4H6, lacking the butoxy group.
2-Butyne: An isomer of 1-butyne with the triple bond located between the second and third carbon atoms.
Butanol: An alcohol with the formula C4H10O, lacking the alkyne group.
Uniqueness: 1-Butoxybut-1-yne is unique due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wider range of chemical reactions compared to simpler alkynes or alcohols. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
14272-93-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-but-1-ynoxybutane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-9-8-6-4-2/h3-5,7H2,1-2H3 |
InChI Key |
AWNXYFIOCMWTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


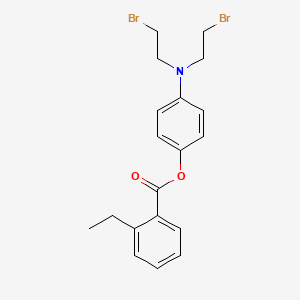
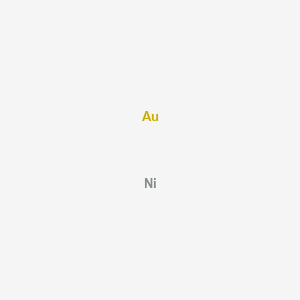

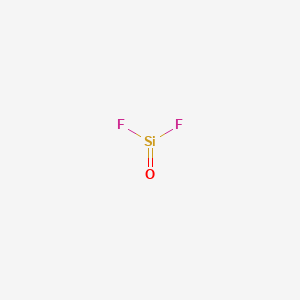
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
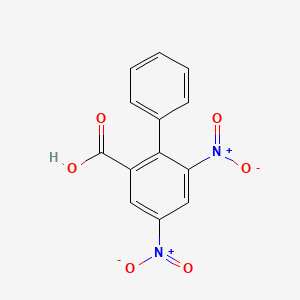
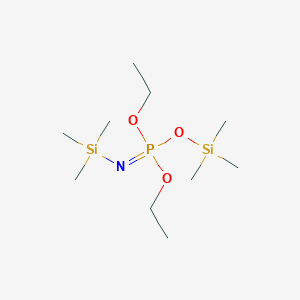
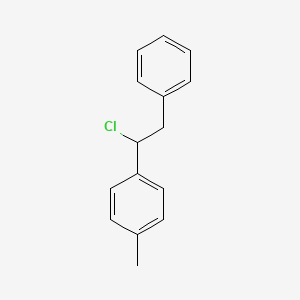
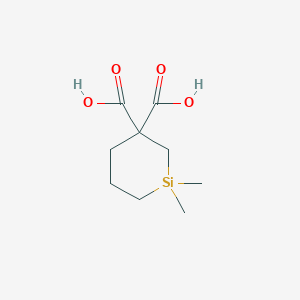
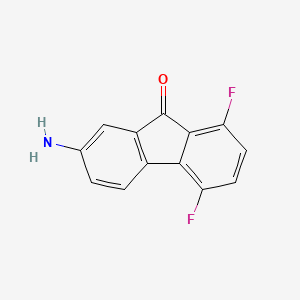
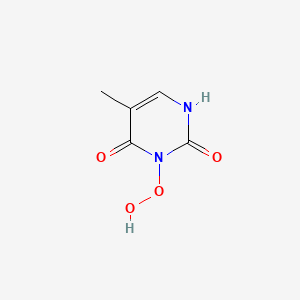
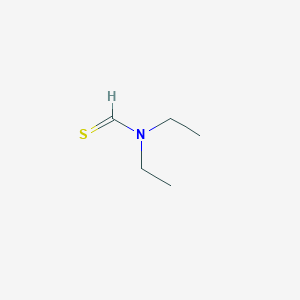
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
